

YM348: A Potent and Selective 5-HT_{2C} Receptor Agonist

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Compound of Interest

Compound Name: YM348

Cat. No.: B1683498

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental methodologies related to **YM348**, a potent and selective serotonin 2C (5-HT_{2C}) receptor agonist.

Chemical Structure and Properties

YM348, with the IUPAC name (2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine, is an indazolethylamine derivative.^[1] Its chemical structure is characterized by a furo[2,3-g]indazole core.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-amine[1]
CAS Number	372163-84-3[1]
Molecular Formula	C14H17N3O[1]
Molecular Weight	243.31 g/mol [1]
SMILES	CC--INVALID-LINK-- Cn1ncc2c1c1cc(oc1cc2)CC

Physicochemical Properties

Property	Value	Source
Appearance	Light yellow to brown oil	MedChemExpress
Boiling Point	395.2±32.0 °C	Predicted
Density	1.28±0.1 g/cm3	Predicted
pKa	8.95±0.10	Predicted
Solubility	Soluble in DMSO	ChemicalBook

Pharmacology

YM348 is a potent and selective agonist for the 5-HT_{2C} receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[2] This selectivity profile makes it a valuable tool for investigating the physiological roles of the 5-HT_{2C} receptor and a potential therapeutic agent for conditions such as obesity.

Pharmacodynamics

Receptor Binding Affinity and Functional Activity

YM348 exhibits high affinity and functional potency at the human 5-HT_{2C} receptor. It shows selectivity over the 5-HT_{2A} receptor but has more moderate selectivity over the closely related

5-HT2B receptor.[1]

Receptor Subtype	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)
Human 5-HT2C	0.89[2][3]	1.0[1][3]
Human 5-HT2A	13[3]	93[3]
Human 5-HT2B	2.5[3]	3.2[3]

YM348 also shows lower affinity for other serotonin receptors and alpha-adrenergic receptors, with K_i values greater than 100 nM.[3]

In Vivo Effects

Studies in animal models, primarily rats, have demonstrated several key in vivo effects of **YM348**, which are mediated by its agonist activity at 5-HT2C receptors.

- **Anorectic Effects:** Oral administration of **YM348** significantly reduces food intake in a dose-dependent manner.[4] This effect is a key driver for its potential as an anti-obesity agent.
- **Thermogenic Effects:** **YM348** has been shown to increase body temperature and energy expenditure.[4] This thermogenic effect contributes to its anti-obesity profile by increasing calorie burning.
- **Other Behavioral Effects:** At higher doses, **YM348** can induce hypolocomotion (decreased spontaneous movement) and penile erections in rats.[2] These effects are also mediated through 5-HT2C receptor activation.

Mechanism of Action and Signaling Pathway

Activation of the 5-HT2C receptor by **YM348** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The anorectic and thermogenic effects of **YM348** are believed to be mediated through the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. Activation of 5-HT_{2C} receptors on these neurons leads to the release of α -melanocyte-stimulating hormone (α -MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase energy expenditure.



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Caption: Signaling pathway of **YM348** via the 5-HT_{2C} receptor.

Experimental Protocols

This section outlines the general methodologies for key experiments involving **YM348**.

In Vitro Assays

Receptor Binding Assay (Competitive Inhibition)

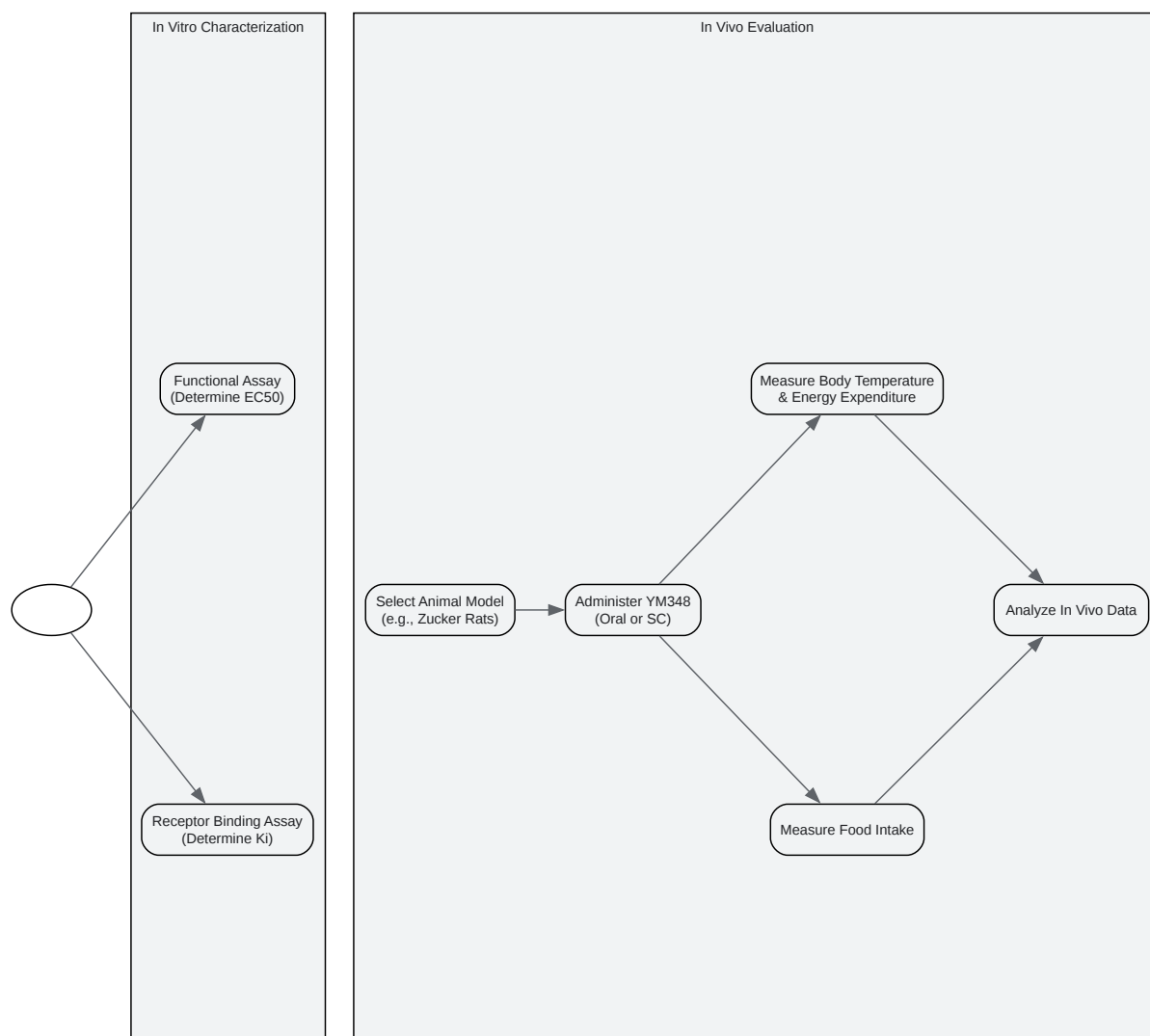
- Objective: To determine the binding affinity (K_i) of **YM348** for the 5-HT_{2C} receptor.
- Materials:
 - Cell membranes from a stable cell line expressing the human 5-HT_{2C} receptor (e.g., CHO or HEK293 cells).
 - A suitable radioligand with known high affinity for the 5-HT_{2C} receptor (e.g., [³H]-mesulergine or [¹²⁵I]-DOI).
 - **YM348** stock solution of known concentration.
 - Incubation buffer (e.g., Tris-HCl with appropriate ions).
 - Non-specific binding control (a high concentration of a known 5-HT_{2C} ligand, e.g., serotonin).
 - Glass fiber filters and a cell harvester.
 - Scintillation counter.
- Procedure:
 - Prepare serial dilutions of **YM348**.
 - In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **YM348**.

- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
- Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **YM348** by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (concentration of **YM348** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

- Objective: To determine the functional potency (EC50) of **YM348** at the 5-HT2C receptor.
- Materials:
 - A stable cell line expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
 - A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - **YM348** stock solution.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - A fluorescence plate reader capable of kinetic reads.
- Procedure:
 - Plate the cells in a multi-well plate and allow them to adhere overnight.

- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
- Prepare serial dilutions of **YM348**.
- Use the fluorescence plate reader to measure the baseline fluorescence of the cells.
- Add the different concentrations of **YM348** to the wells and immediately begin measuring the change in fluorescence over time.
- The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
- Determine the maximum fluorescence response for each concentration.
- Plot the response as a function of **YM348** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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Caption: General experimental workflow for **YM348** evaluation.

In Vivo Studies

Anti-Obesity Study in Zucker Rats

- Objective: To evaluate the effect of **YM348** on food intake and body weight in a model of obesity.
- Animals: Genetically obese Zucker rats.
- Procedure:
 - Acclimate the animals to individual housing and measurement conditions.
 - Divide the animals into vehicle control and **YM348** treatment groups.
 - Administer **YM348** or vehicle orally at specified doses (e.g., 0.1, 0.3, 1, and 3 mg/kg).[4]
 - Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
 - For chronic studies, administer **YM348** daily for an extended period (e.g., 2 weeks) and monitor body weight and food intake daily.
 - Analyze the data to determine the dose-dependent effects of **YM348** on food consumption and body weight change.

Thermogenesis Study in Rats

- Objective: To assess the effect of **YM348** on body temperature and energy expenditure.
- Animals: Wistar rats.
- Procedure:
 - Implant temperature transponders for continuous monitoring of core body temperature.
 - Place the animals in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO_2) and carbon dioxide production (VCO_2).
 - After a baseline measurement period, administer **YM348** or vehicle.
 - Continuously record body temperature, VO_2 , and VCO_2 for several hours post-administration.

- Calculate energy expenditure from the VO₂ and VCO₂ data.
- Analyze the changes in body temperature and energy expenditure in the **YM348**-treated groups compared to the vehicle control.

Conclusion

YM348 is a valuable pharmacological tool for studying the 5-HT_{2C} receptor. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy in reducing food intake and increasing energy expenditure, underscore its potential as a lead compound for the development of anti-obesity therapeutics. The experimental protocols and data presented in this guide provide a foundation for further research into the mechanism of action and therapeutic applications of **YM348** and other selective 5-HT_{2C} receptor agonists.

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Phone: (601) 213-4426
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